molecular formula C11H10N2O3 B243275 methyl 5-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxylate

methyl 5-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxylate

Cat. No. B243275
M. Wt: 218.21 g/mol
InChI Key: MJZUCOGYGPZLLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxylate is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. The compound is known to possess a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In

Mechanism of Action

The mechanism of action of methyl 5-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxylate is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the production of pro-inflammatory cytokines and by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Methyl 5-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxylate has been shown to possess a variety of biochemical and physiological effects. The compound has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in macrophages and monocytes. It also induces apoptosis in cancer cells by activating the caspase pathway. In addition, the compound has been found to possess anti-microbial activity against a variety of microorganisms.

Advantages and Limitations for Lab Experiments

One of the advantages of using methyl 5-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxylate in lab experiments is its ability to inhibit the production of pro-inflammatory cytokines and induce apoptosis in cancer cells. This makes it a potential therapeutic agent for the treatment of inflammatory diseases and cancer. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for the study of methyl 5-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxylate. One area of research is the development of more efficient synthesis methods for the compound. Another area of research is the identification of the specific enzymes and pathways that are targeted by the compound. This can help to elucidate the mechanism of action of the compound and lead to the development of more targeted therapeutic agents. Finally, the compound can be further studied for its potential as a therapeutic agent for the treatment of inflammatory diseases and cancer.

Synthesis Methods

The synthesis of methyl 5-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxylate involves the reaction of 4-hydroxycyclohexa-2,5-dien-1-one with hydrazine hydrate, followed by the reaction of the resulting hydrazone with ethyl acetoacetate. The final product is obtained by the methylation of the dihydropyrazole carboxylate using methyl iodide.

Scientific Research Applications

Methyl 5-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxylate has been extensively studied for its potential as a therapeutic agent. The compound has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. It also exhibits anti-cancer activity by inducing apoptosis in cancer cells. In addition, the compound has been found to possess anti-microbial activity against a variety of microorganisms, including bacteria and fungi.

properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

methyl 5-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxylate

InChI

InChI=1S/C11H10N2O3/c1-16-11(15)10-6-9(12-13-10)7-2-4-8(14)5-3-7/h2-6,12-13H,1H3

InChI Key

MJZUCOGYGPZLLY-UHFFFAOYSA-N

Isomeric SMILES

COC(=O)C1=CC(=C2C=CC(=O)C=C2)NN1

SMILES

COC(=O)C1=CC(=C2C=CC(=O)C=C2)NN1

Canonical SMILES

COC(=O)C1=CC(=C2C=CC(=O)C=C2)NN1

Origin of Product

United States

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